Tert-butyl 2-oxopropanoate

Photochemistry Photophysics Norrish Type II Reaction

Tert-Butyl 2-oxopropanoate (CAS 76849-54-2), also known as tert-butyl pyruvate, is an α-ketoester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol. It features a reactive α-keto group adjacent to a sterically bulky tert-butyl ester moiety, which confers distinct physicochemical properties such as enhanced steric hindrance and selective stability under specific reaction conditions.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 76849-54-2
Cat. No. B1660442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxopropanoate
CAS76849-54-2
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)OC(C)(C)C
InChIInChI=1S/C7H12O3/c1-5(8)6(9)10-7(2,3)4/h1-4H3
InChIKeyYVZKICWRYOHMRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 2-Oxopropanoate (CAS 76849-54-2) for Precision Organic Synthesis: Procurement-Grade Profile


Tert-Butyl 2-oxopropanoate (CAS 76849-54-2), also known as tert-butyl pyruvate, is an α-ketoester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . It features a reactive α-keto group adjacent to a sterically bulky tert-butyl ester moiety, which confers distinct physicochemical properties such as enhanced steric hindrance and selective stability under specific reaction conditions [1]. This compound is a colorless to yellow liquid that is stable for storage at room temperature . It is widely utilized as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, owing to its ability to participate in nucleophilic additions, asymmetric catalysis, and as a precursor for advanced intermediates like PET imaging agents .

Why Tert-Butyl 2-Oxopropanoate Cannot Be Readily Substituted by Generic Alkyl Pyruvates


Substituting tert-butyl 2-oxopropanoate with seemingly analogous compounds like methyl or ethyl pyruvate is not straightforward due to critical differences in steric bulk, stability, and reactivity imparted by the tert-butyl group [1]. The tert-butyl ester provides significantly greater steric hindrance, which alters reaction pathways, influences stereoselectivity in asymmetric transformations, and enhances the compound's resistance to nucleophilic attack at the ester carbonyl . Furthermore, the tert-butyl moiety is a well-established protective group for carboxylic acids, offering orthogonal stability: it is highly stable under neutral and basic conditions but can be selectively cleaved under mild acidic conditions, a feature not shared by smaller alkyl esters [2]. Most critically, tert-butyl pyruvate exhibits exceptional photostability and a much longer triplet excited-state lifetime compared to its methyl, ethyl, and isopropyl counterparts, directly impacting its utility in photochemical applications [3]. These properties make direct substitution risky, as it can lead to different reaction rates, altered product distributions, or complete synthetic failure.

Tert-Butyl 2-Oxopropanoate: A Quantitative Comparative Evidence Guide for Informed Procurement


Superior Photostability and Prolonged Triplet Lifetime Enables Unique Photochemical Utility

Unlike its methyl, ethyl, isopropyl, and benzyl analogs which readily fragment, tert-butyl pyruvate exhibits exceptional photostability in degassed solution [1]. Laser flash photolysis studies reveal it possesses a much longer triplet lifetime than other alkyl pyruvates, and this stability, confirmed by triplet quenching studies, demonstrates that fragmentation proceeds via a Norrish Type II pathway, which is sterically hindered in the tert-butyl derivative [2].

Photochemistry Photophysics Norrish Type II Reaction

Enhanced Steric Hindrance Dictates Selectivity and Reaction Pathway Control

The bulky tert-butyl group significantly increases steric hindrance around the ester carbonyl, which profoundly influences the compound's reactivity profile [1]. This property is exploited in asymmetric catalysis, for example, in the rhodium-catalyzed conjugate addition of arylboronic acids to tert-butyl 2-oxopropanoate to produce enantioenriched tert-butyl 3,3-diarylpropanoates, valuable chiral building blocks . In contrast, less hindered alkyl pyruvates like methyl or ethyl pyruvate often exhibit lower facial selectivity or undergo competing reactions under similar conditions.

Asymmetric Synthesis Steric Effects Selectivity

Orthogonal and Highly Selective Deprotection Capabilities of the Tert-Butyl Ester

The tert-butyl ester is a classic protecting group that can be selectively cleaved under mild acidic conditions while remaining stable to bases and nucleophiles [1]. This orthogonal stability allows for complex multi-step syntheses where other esters (e.g., methyl, ethyl) would be prematurely hydrolyzed or transesterified [2]. For instance, the reaction of tert-butyl esters with SOCl₂ at room temperature provides acid chlorides in very good yields, whereas benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive under these conditions [3].

Protecting Group Chemistry Chemoselectivity Deprotection

Validated Precursor for High-Yield Radiochemical Synthesis of PET Imaging Agent [18F]FPGLN

Tert-butyl 2-oxopropanoate is specifically employed as the starting material in the multi-step synthesis of the PET imaging agent (2-[18F]fluoropropionyl)-L-glutamine ([18F]FPGLN) for tumor detection . The synthetic route involves bromination of the tert-butyl ester followed by nucleophilic 18F-fluorination, which achieves excellent radiochemical yields exceeding 90% . This high efficiency is critical for producing the short-lived radiotracer. Substitution with other pyruvate esters would likely alter the reaction kinetics, yield, or product purity in the fluorination step, impacting the final imaging agent's specific activity and quality.

Radiochemistry PET Imaging Tumor Detection

Improved Stability Against Nucleophilic Attack and Transesterification

The substantial steric bulk of the tert-butyl group renders the ester carbonyl significantly less susceptible to nucleophilic attack compared to less hindered methyl or ethyl esters [1]. This property is well-documented in the context of transesterification reactions of β-keto esters, where tert-butyl esters are notoriously less reactive than their primary alkyl counterparts, allowing for chemoselective transformations [2]. This reduced reactivity at the ester site permits selective functionalization at the more reactive α-keto group, enabling cleaner reactions and higher yields in complex synthetic sequences.

Reaction Selectivity Nucleophilic Substitution Ester Stability

Optimal Application Scenarios for Tert-Butyl 2-Oxopropanoate in Research and Industrial Workflows


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The high steric demand of the tert-butyl group is leveraged in rhodium-catalyzed asymmetric conjugate additions to produce enantioenriched building blocks like tert-butyl 3,3-diarylpropanoates . This application is critical for medicinal chemists developing single-enantiomer drugs, where high stereoselectivity is paramount.

PET Tracer Development and Production

As a validated precursor with demonstrated radiochemical yields exceeding 90%, tert-butyl 2-oxopropanoate is essential for the routine, high-efficiency synthesis of the tumor-imaging agent [18F]FPGLN . This scenario is specific to radiochemistry facilities and imaging centers involved in PET probe development.

Multi-Step Synthesis Requiring Orthogonal Protection of α-Keto Acids

The tert-butyl ester serves as a robust and selectively removable protecting group for the carboxylic acid functionality [1]. It remains stable under basic and nucleophilic conditions but can be cleanly deprotected with acid or converted to an acid chloride with SOCl₂ [2]. This orthogonal stability is indispensable in complex molecule synthesis where other esters would fail.

Photochemical Studies Requiring Stable α-Ketoester Substrates

The exceptional photostability and prolonged triplet lifetime of tert-butyl pyruvate, in stark contrast to its smaller alkyl analogs, make it a superior choice for photophysical investigations and applications involving triplet energy transfer or where substrate photodegradation is a concern [3].

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